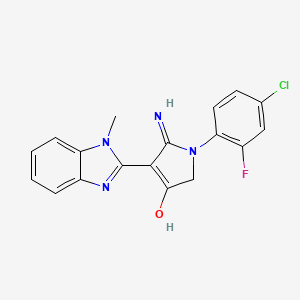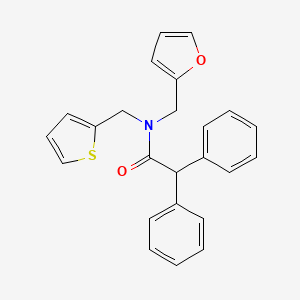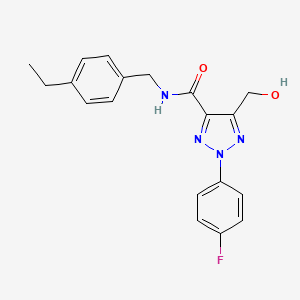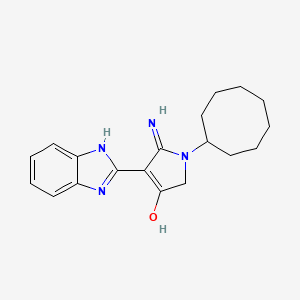
5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its structure includes an amino group, a chloro-fluorophenyl group, a benzodiazole moiety, and a dihydropyrrolone ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzodiazole Moiety: Starting with an appropriate ortho-diamine and a carboxylic acid derivative, the benzodiazole ring is formed through a cyclization reaction.
Introduction of the Chloro-Fluorophenyl Group: This step involves the coupling of the benzodiazole intermediate with a chloro-fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Dihydropyrrolone Ring: The final step involves the cyclization of the intermediate with an appropriate amine and carbonyl compound under acidic or basic conditions to form the dihydropyrrolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The chloro and fluoro groups can be reduced under specific conditions to form the corresponding hydrocarbons.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrocarbon derivatives with the chloro and fluoro groups removed.
Substitution: Amino or thiol derivatives replacing the chloro and fluoro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of its functional groups on biological systems. Its potential interactions with proteins and enzymes can provide insights into its biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the benzodiazole moiety suggests potential interactions with the central nervous system, while the chloro-fluorophenyl group may influence its binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the fluorine atom.
5-Amino-1-(4-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the chlorine atom.
5-Amino-1-(4-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness
The presence of both chloro and fluoro groups in 5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and binding properties, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C18H14ClFN4O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H14ClFN4O/c1-23-14-5-3-2-4-12(14)22-18(23)16-15(25)9-24(17(16)21)13-7-6-10(19)8-11(13)20/h2-8,21,25H,9H2,1H3 |
InChI Key |
LFMSIZOSTVOHGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=C(C=C(C=C4)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11383898.png)
![Methyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11383902.png)
![(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}methanone](/img/structure/B11383906.png)

![3-ethyl-6-(4-fluorophenyl)-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383922.png)

![3-ethyl-6-(4-methoxyphenyl)-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383933.png)

![N-(3,5-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383953.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B11383964.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383974.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl(phenyl)methanol](/img/structure/B11383978.png)
![3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383994.png)
